molecular formula C13H14ClN3O B2934796 3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile CAS No. 2411311-24-3

3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile

Cat. No. B2934796
CAS RN: 2411311-24-3
M. Wt: 263.73
InChI Key: YBDVEVFFRJNVGP-UHFFFAOYSA-N
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Description

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for a high degree of stereochemical diversity, as the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring-opening reactions . The type of reaction and the resulting product can greatly influence the biological activity of the compound .

Safety and Hazards

While many pyrrolidine compounds have beneficial biological activities, some have been found to exert toxic effects. For example, certain pyrrolidine alkaloids are known to cause renal injuries or neurotoxicity in experimental animals .

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists in the design of new drugs for the treatment of various diseases .

properties

IUPAC Name

3-[[1-(2-chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-7-13(18)17-5-4-12(9-17)16-11-3-1-2-10(6-11)8-15/h1-3,6,12,16H,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDVEVFFRJNVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=CC=CC(=C2)C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(2-Chloroacetyl)pyrrolidin-3-yl)amino)benzonitrile

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